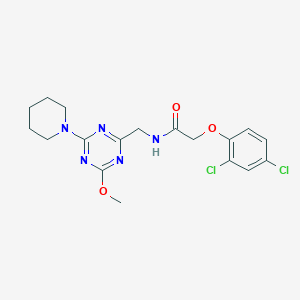

2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N5O3/c1-27-18-23-15(22-17(24-18)25-7-3-2-4-8-25)10-21-16(26)11-28-14-6-5-12(19)9-13(14)20/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPHFRPJDXGJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a dichlorophenoxy group linked to a triazine moiety with a piperidine substituent. Its molecular formula is with a molecular weight of approximately 431.31 g/mol. The presence of electron-withdrawing groups such as chlorine enhances its reactivity and potential biological activity.

Research indicates that compounds with similar structures may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing piperidine and triazine rings have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies suggest that such compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- Cell Cycle Arrest : Evidence indicates that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Efficacy Against Cancer Cell Lines

The compound's efficacy has been evaluated against various cancer cell lines. The following table summarizes the growth inhibition (GI50 values) observed in different studies:

These results indicate that the compound exhibits potent anti-cancer activity, particularly against melanoma and colon cancer cell lines.

Case Studies

- Melanoma Treatment : In vivo studies using the B16-F10 murine melanoma model demonstrated that treatment with the compound significantly inhibited tumor growth without apparent toxicity. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in tumor cells .

- Colon Carcinoma : Another study highlighted the compound’s effectiveness against colon carcinoma HCT-15 cells, where it displayed a high degree of cytotoxicity associated with alterations in cellular metabolism and apoptosis induction .

Toxicological Profiles

Toxicity assessments have shown that while the compound is effective against cancer cells, its effects on normal cells require further investigation to understand potential side effects fully. Studies on mitochondrial function revealed that while there were no significant oxidative stress markers at lower concentrations, higher doses affected ATP levels and mitochondrial membrane integrity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include synthetic auxin agonists and triazine-based herbicides (Table 1):

Key Observations :

- The piperidin-1-yl group in the target compound likely enhances lipid solubility and membrane permeability compared to morpholino or pyridinyl substituents .

- The methoxy group on the triazine ring may reduce photodegradation compared to non-alkylated analogues (e.g., WH7) .

Physicochemical Properties

Data from triazine derivatives () indicate:

- Melting Point: Piperidin-1-yl-substituted triazines (e.g., 4i: 169°C; 5a: 217°C) exhibit higher thermal stability than morpholino analogues (4g: 151°C) .

- Solubility: Methoxy groups improve water solubility relative to purely lipophilic substituents (e.g., benzylamino in 4f) .

Environmental and Toxicological Profile

- Persistence: Chlorinated phenoxy groups and triazine rings are associated with moderate environmental persistence (half-life >30 days in soil) .

- Toxicity: Piperidine substituents may elevate mammalian toxicity (e.g., neurotoxicity) compared to morpholino or methylpyridinyl groups .

Q & A

Q. What are the common synthetic routes for preparing derivatives of chloroacetamide compounds, and how do they apply to this target molecule?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substituted aniline intermediates can be generated via iron powder reduction under acidic conditions (e.g., nitro to amine conversion) . Condensation with chloroacetamide derivatives often employs DMF as a solvent and potassium carbonate as a base, with TLC monitoring for reaction completion . Piperidine-containing triazine moieties may require nucleophilic substitution under mild alkaline conditions .

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical methods:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1667 cm⁻¹, NH stretches at ~3468 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., m/z 430.2 [M+1] for related compounds) .

- Elemental analysis : Ensure stoichiometric ratios (e.g., C, H, N percentages) .

Q. What safety protocols are recommended for handling chloroacetamide derivatives in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- In case of inhalation, move to fresh air; for ingestion, rinse mouth and seek medical attention .

- Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction yields for complex intermediates in the synthesis of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity in condensation reactions .

- Catalyst screening : Evaluate condensing agents (e.g., EDCI, DCC) for amide bond formation efficiency.

- Computational modeling : Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :

- Orthogonal validation : Cross-check with alternative techniques (e.g., HPLC purity analysis vs. NMR integration).

- Isotopic labeling : Trace unexpected peaks (e.g., deuterated solvents in NMR artifacts).

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for related piperidine derivatives .

Q. What computational tools are effective for designing novel derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction path search software : Tools like GRRM or AFIR predict feasible reaction mechanisms .

- Docking studies : Simulate ligand-receptor interactions using AutoDock or Schrödinger Suite, focusing on trifluoromethyl or piperidine motifs for improved binding .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog synthesis : Vary substituents (e.g., methoxy vs. ethoxy groups) and assess biological activity.

- QSAR modeling : Corrogate electronic (Hammett constants) or steric parameters (Taft indices) with experimental data .

Q. What strategies mitigate regioselectivity challenges during triazine ring functionalization?

- Methodological Answer :

- Directed lithiation : Use bulky bases (e.g., LDA) to control substitution patterns.

- Protecting groups : Temporarily block reactive sites (e.g., acetyl protection for amines) .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- Methodological Answer :

- Forced degradation studies : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor decomposition via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

Q. What experimental designs address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.